

Application Note: ^{13}C NMR Interpretation for 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide

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Compound of Interest

Compound Name: 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

Cat. No.: B1524708

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Introduction

1-(2-Bromoethyl)-4-methylpiperazine is a key building block in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical agents due to the versatile reactivity of the bromoethyl group and the pharmacokinetic properties imparted by the methylpiperazine scaffold. As a dihydrobromide salt, its solubility and stability are enhanced, making it a common form for storage and handling. Accurate structural elucidation and purity assessment are paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This application note provides a comprehensive guide to the interpretation of the ^{13}C NMR spectrum of **1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide**, offering a detailed protocol for sample preparation and a logical framework for spectral assignment. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for chemical characterization.

Theoretical Framework: Understanding the ^{13}C NMR Landscape of a Piperazine Dihydrobromide Salt

The ^{13}C NMR spectrum provides a unique fingerprint of the carbon skeleton of a molecule. Each carbon atom in a distinct chemical environment gives rise to a specific signal, the position

of which (chemical shift, δ) is highly sensitive to its local electronic environment. For **1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide**, several key structural features will dictate the appearance of its ^{13}C NMR spectrum:

- The Piperazine Ring: This heterocyclic amine forms the core of the molecule. In the dihydrobromide salt, both nitrogen atoms are protonated, leading to a significant downfield shift (deshielding) of the adjacent carbon atoms compared to the free base. This is due to the electron-withdrawing inductive effect of the positively charged nitrogen centers.
- The N-Methyl Group: The carbon of the methyl group attached to one of the piperazine nitrogens will appear in the aliphatic region of the spectrum. Its chemical shift will also be influenced by the protonation state of the nitrogen.
- The N-(2-Bromoethyl) Group: This side chain introduces two additional carbon signals. The carbon directly attached to the nitrogen ($-\text{CH}_2\text{-N}$) will be deshielded by the adjacent protonated nitrogen. The terminal carbon ($-\text{CH}_2\text{-Br}$) will be significantly deshielded by the highly electronegative bromine atom.

Due to the asymmetry introduced by the two different substituents on the piperazine ring, all four carbon atoms of the piperazine ring are chemically non-equivalent and are expected to produce distinct signals. In total, we anticipate observing six unique signals in the proton-decoupled ^{13}C NMR spectrum of **1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide**.

Experimental Protocol: Acquiring a High-Quality ^{13}C NMR Spectrum

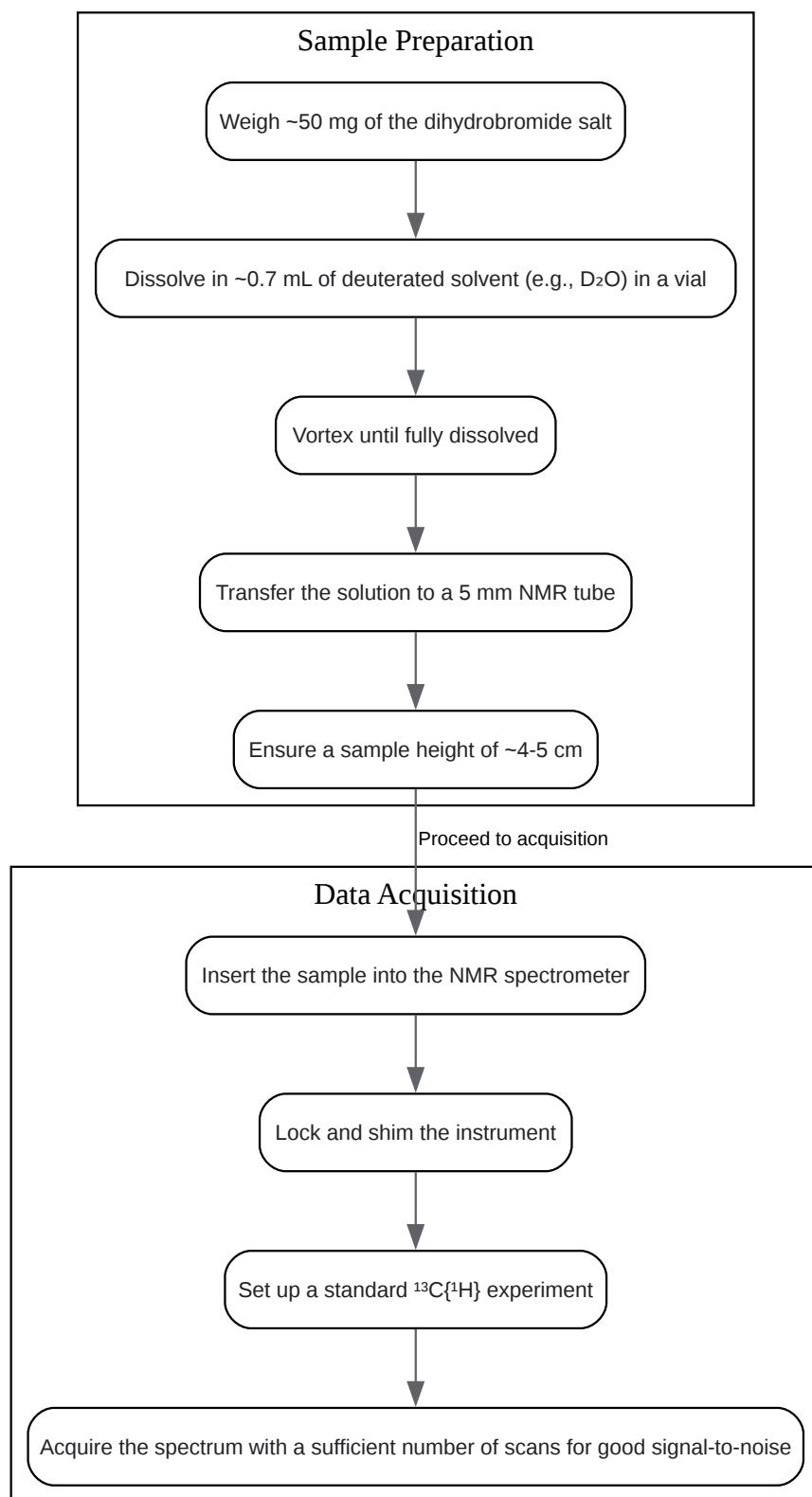
This section outlines a detailed, step-by-step methodology for the preparation and analysis of a **1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide** sample for ^{13}C NMR spectroscopy.

Materials and Equipment:

- **1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide**
- Deuterated solvent (e.g., Deuterium Oxide - D_2O , or Methanol-d₄ - CD_3OD)
- NMR tubes (5 mm)

- Pipettes and vials
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow



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Figure 1: Experimental workflow for ^{13}C NMR sample preparation and data acquisition.

Step-by-Step Protocol:

- Solvent Selection: Due to the salt nature of the compound, polar deuterated solvents are required. Deuterium oxide (D_2O) is an excellent choice. Methanol-d₄ (CD_3OD) can also be used. The choice of solvent will slightly affect the chemical shifts.
- Sample Weighing: Accurately weigh approximately 50 mg of **1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide**. A higher concentration is generally better for ^{13}C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[1][2]
- Dissolution: Dissolve the weighed sample in approximately 0.7 mL of the chosen deuterated solvent in a small vial.
- Homogenization: Vortex the solution until the solid is completely dissolved. Ensure there is no particulate matter, as this can degrade the quality of the NMR spectrum.[2]
- Transfer to NMR Tube: Using a pipette, transfer the clear solution into a clean, dry 5 mm NMR tube. The final sample height should be around 4-5 cm to ensure it is within the detection region of the NMR probe.[1][3]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
 - Set up a standard proton-decoupled ^{13}C NMR experiment.
 - Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample on a 400 MHz spectrometer, this may range from a few hundred to a few thousand scans.

^{13}C NMR Spectrum Interpretation and Signal Assignment

The predicted ^{13}C NMR chemical shifts for **1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide** are based on established principles of NMR spectroscopy, including the effects of electronegativity and amine protonation, as well as by comparison with data for structurally related compounds such as N-methylpiperazine and bromoalkanes.^{[4][5][6]}

Molecular Structure and Carbon Numbering

Figure 2: Structure and numbering of **1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide**.

Predicted Chemical Shifts and Rationale

The following table summarizes the predicted chemical shift ranges for each carbon atom and the reasoning behind the assignment.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
C7 (N-CH ₃)	42 - 48	This aliphatic carbon is attached to a protonated nitrogen, which deshields it. The chemical shift for the N-methyl group in N-methylpiperazine is around 46 ppm. ^[7]
C3, C5 (Piperazine)	48 - 55	These carbons are part of the piperazine ring and are adjacent to a protonated nitrogen. They are expected to be in a similar region but will be distinct due to the different substituents on the two nitrogens.
C2, C6 (Piperazine)	55 - 62	These piperazine carbons are also adjacent to a protonated nitrogen. Their chemical environment is different from C3 and C5, likely resulting in a downfield shift.
C1 (-CH ₂ -N)	58 - 65	This carbon is attached to a protonated nitrogen, causing a significant downfield shift.

C2 (-CH₂-Br) 28 - 35

The high electronegativity of the bromine atom strongly deshields this carbon, but the effect of the adjacent positively charged nitrogen on C1 is generally stronger. The typical range for a carbon attached to bromine in an alkyl chain is around 30 ppm.[6]

Note: The exact chemical shifts can vary depending on the solvent and concentration. The protonation of the nitrogens causes a general downfield shift of all carbons compared to the free base, particularly for the carbons alpha to the nitrogens.[4]

Conclusion

This application note provides a comprehensive guide for the ¹³C NMR analysis of **1-(2-Bromoethyl)-4-methylpiperazine dihydribromide**. By following the detailed protocol for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided interpretation framework, based on fundamental NMR principles and comparative data, allows for confident assignment of the six expected carbon signals. This robust analytical approach is crucial for ensuring the identity, purity, and structural integrity of this important synthetic intermediate in research and drug development settings.

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